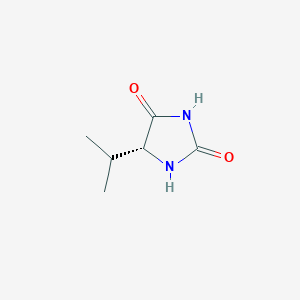
L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine is a synthetic peptide composed of five amino acids: L-isoleucine, D-alanine, D-alanine, L-valine, and D-leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as methionine or cysteine, if present.
Substitution: Introducing different functional groups to the peptide chain.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Often achieved using oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Requires specific reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Propriétés
Numéro CAS |
56672-74-3 |
|---|---|
Formule moléculaire |
C23H43N5O6 |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H43N5O6/c1-9-13(6)17(24)21(31)26-14(7)19(29)25-15(8)20(30)28-18(12(4)5)22(32)27-16(23(33)34)10-11(2)3/h11-18H,9-10,24H2,1-8H3,(H,25,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)/t13-,14+,15+,16+,17-,18-/m0/s1 |
Clé InChI |
RNKXRNFBEXQPKV-ZDRBWGSPSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)

![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)

![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)


